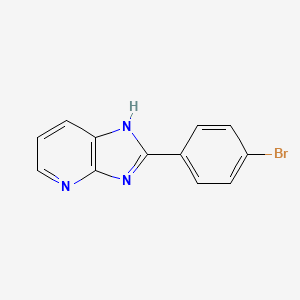

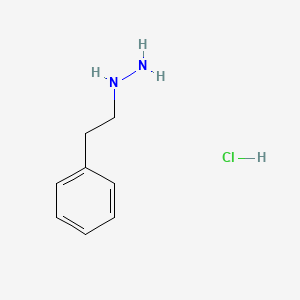

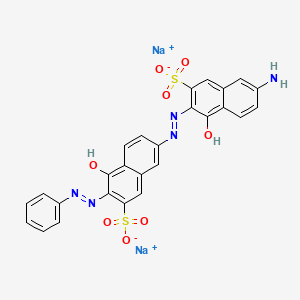

![molecular formula C10H12ClN5O2S B1265913 4-[(2-アミノピリミジン-4-イル)アミノ]ベンゼン-1-スルホンアミド塩酸塩 CAS No. 22199-93-5](/img/structure/B1265913.png)

4-[(2-アミノピリミジン-4-イル)アミノ]ベンゼン-1-スルホンアミド塩酸塩

説明

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H12ClN5O2S and its molecular weight is 301.75 g/mol. The purity is usually 95%.

The exact mass of the compound 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテインキナーゼ阻害

この化合物は、プロテインキナーゼ阻害において潜在的な可能性を示す誘導体の合成に使用されてきました . ピリド[3,4-g]キナゾリン三環系は、このシリーズにおいてプロテインキナーゼ阻害活性を維持するために不可欠であることが判明しました .

抗ウイルスおよび抗腫瘍活性

この化合物の成分である2-アミノピリミジン-4 (3H)-オンは、抗ウイルスおよび抗腫瘍活性を持つものを含む、生物学的に活性な化合物の設計における分子足場として使用されてきました .

高尿酸血症治療

2-アミノピリミジン-4 (3H)-オンとその誘導体に基づく化合物は、高尿酸血症に対抗するために開発されてきました .

神経変性疾患

これらの化合物は、神経変性疾患の治療に使用するために研究が行われています .

がん治療

2-アミノピリミジン-4 (3H)-オンとその誘導体に基づく薬物は、一部のがんを標的にしてきました .

抗炎症剤およびホルモン剤

作用機序

Target of Action

The primary target of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .

Mode of Action

The compound interacts with its target by inhibiting and replacing para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase . This interaction disrupts the normal function of the enzyme, leading to the inhibition of the formation of dihydrofolate and tetrahydrofolate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase affects the folate synthesis pathway . This disruption leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division . The downstream effect is the inhibition of bacterial growth and replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the folate synthesis pathway, the compound prevents the bacteria from producing essential components for DNA synthesis and cell division .

生化学分析

Biochemical Properties

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase isozymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition is valuable in the treatment of conditions like glaucoma . This compound interacts with carbonic anhydrase II and IV isozymes, exhibiting strong inhibitory effects. The nature of these interactions involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its activity .

Cellular Effects

The effects of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase affects the regulation of pH within cells, impacting processes such as cell proliferation and apoptosis . Additionally, this compound has been shown to lower intraocular pressure in normotensive and hypertensive rabbits, demonstrating its potential therapeutic effects in ocular conditions .

Molecular Mechanism

At the molecular level, 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition leads to a decrease in bicarbonate and proton production, which in turn affects various physiological processes. The compound’s structure allows it to fit precisely into the enzyme’s active site, ensuring effective inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that its inhibitory effects on carbonic anhydrase can persist, but the compound may undergo gradual degradation, leading to a decrease in efficacy . In vitro and in vivo studies have highlighted the importance of maintaining optimal storage conditions to preserve its stability and activity.

Dosage Effects in Animal Models

The effects of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and metabolic imbalances have been observed . These findings underscore the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is involved in metabolic pathways related to the regulation of pH and ion balance within cells. It interacts with enzymes such as carbonic anhydrase, influencing the production of bicarbonate and protons . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride within cells and tissues are facilitated by its solubility and interaction with specific transporters. The compound is distributed throughout the body, with a particular affinity for tissues with high carbonic anhydrase activity, such as the kidneys and eyes . Its distribution is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

Within cells, 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is localized primarily in the cytoplasm and mitochondria, where carbonic anhydrase isozymes are abundant . The compound’s activity is modulated by its subcellular localization, with its inhibitory effects being most pronounced in compartments with high enzyme concentrations. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

特性

IUPAC Name |

4-[(2-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S.ClH/c11-10-13-6-5-9(15-10)14-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQQWYVKGSZKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22199-93-5 | |

| Record name | 4-(2-Amino-4-pyrimidylamino)benzenesulfonamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-(2-Amino-4-pyrimidinyl)sulfanilamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-AMINO-4-PYRIMIDYLAMINO)BENZENESULFONAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6OFB7KKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

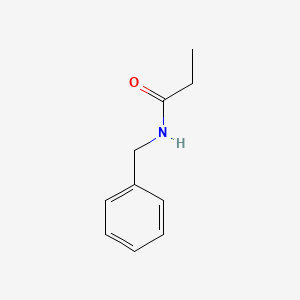

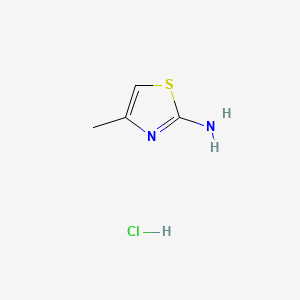

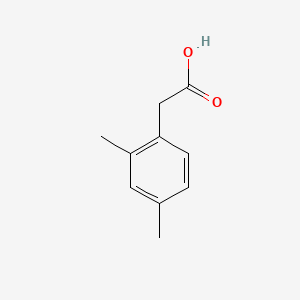

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)